
N~3~-(tert-butyl)-N~2~-(4-methylphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimalarial Drug Development
N-tert-Butyl isoquine, a derivative closely related to the compound of interest, has been developed as part of a public-private partnership aimed at creating effective antimalarial drugs for the 21st century. This compound was designed based on a comprehensive evaluation of its chemical, toxicological, pharmacokinetic, and pharmacodynamic properties, showcasing its potent activity against Plasmodium falciparum in vitro and in vivo in rodent models of malaria. The synthesis from readily available materials and the establishment of a full preclinical development program highlight its potential as a cost-effective antimalarial agent (O’Neill et al., 2009).
Sigma-2 Receptor Probe Development
Research involving the synthesis and evaluation of compounds structurally similar to the specified isoquinoline derivative has led to the development of novel sigma-2 receptor probes. For instance, radiolabeled benzamide analogs have demonstrated high affinity for sigma-2 receptors, with one such compound exhibiting a dissociation constant significantly higher than its counterparts. This high affinity and the detailed competitive binding assays suggest these compounds' utility in studying sigma-2 receptors, which are implicated in various biological processes and diseases (Xu et al., 2005).
Thermochromic Material Research
Another intriguing application is seen in the synthesis and study of novel sterically hindered cyclohexadienes, which exhibit thermochromic properties in solution. Such compounds, which undergo dissociation into distinct components upon heating, serve as a fascinating area of research for developing materials that change color in response to temperature variations. This property is especially relevant in the design of smart materials and sensors (Komissarov et al., 1991).
HIV Protease Inhibitors
Isoquinoline derivatives also play a crucial role in the development of HIV protease inhibitors, a class of antiretroviral drugs critical for managing HIV/AIDS. The preparation of such derivatives by alkylation showcases the versatility of isoquinoline compounds in medicinal chemistry, contributing to the ongoing efforts in antiviral drug development (Casper & Hitchcock, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-N-tert-butyl-2-N-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-15-9-11-18(12-10-15)23-21(27)25-14-17-8-6-5-7-16(17)13-19(25)20(26)24-22(2,3)4/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSWDZFYUJSJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
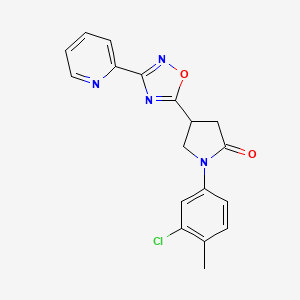
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)
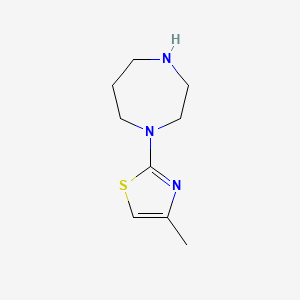

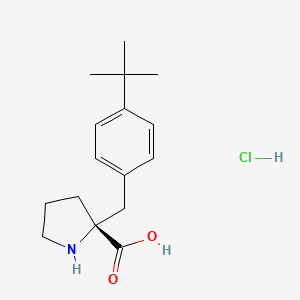
![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)
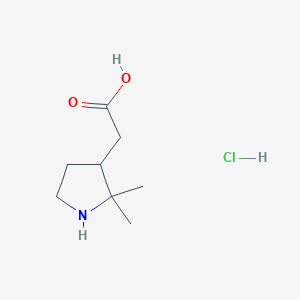
![7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B2796494.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2796495.png)
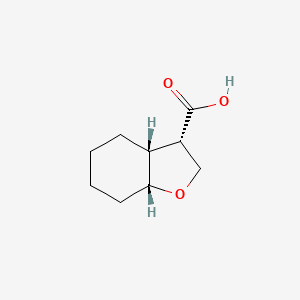
![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2796500.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2796505.png)
